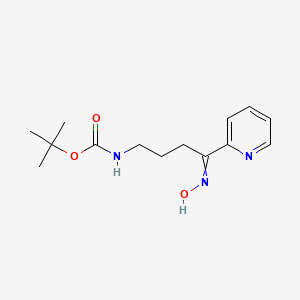![molecular formula C14H12N4O B12441999 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is a compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which includes a carboxamide functional group. It has garnered attention due to its potential use as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the introduction of an azidomethyl group to a biphenyl precursor. One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxamide with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azide group can participate in substitution reactions, forming triazoles or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known reaction for forming triazoles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
科学研究应用
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide largely depends on its chemical reactivity. The azide group is known for its ability to participate in click chemistry reactions, particularly the CuAAC reaction, which forms stable triazole linkages. This reactivity makes it useful for attaching the compound to various molecular targets, facilitating the study of biological processes and the development of new materials.
相似化合物的比较
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: This compound shares a similar biphenyl structure with an azidomethyl group but includes a tetrazole ring.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Another similar compound with a carbonitrile group instead of a carboxamide.
Uniqueness: 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the azidomethyl and carboxamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-[4-(azidomethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H12N4O/c15-14(19)13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-17-18-16/h1-8H,9H2,(H2,15,19) |
InChI 键 |
CITOWHKJBDXBBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
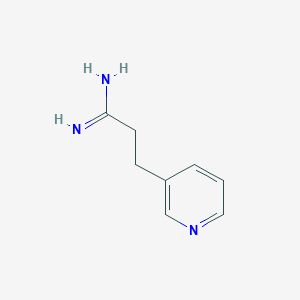
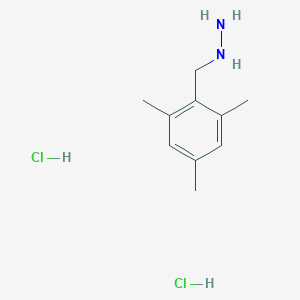
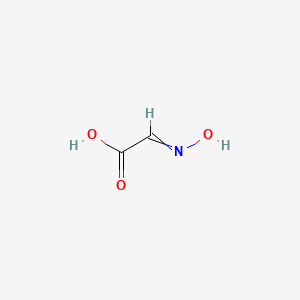
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
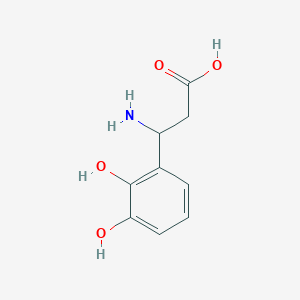

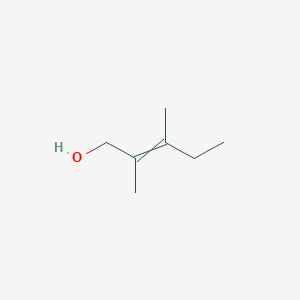
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
